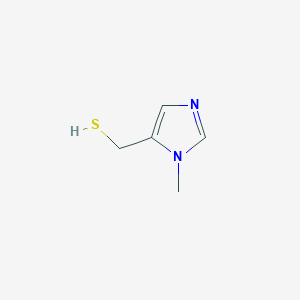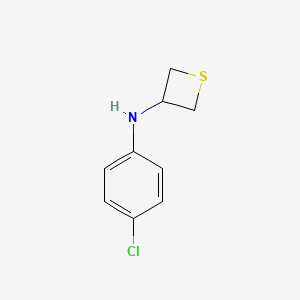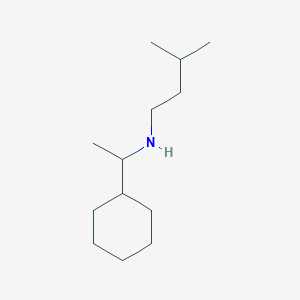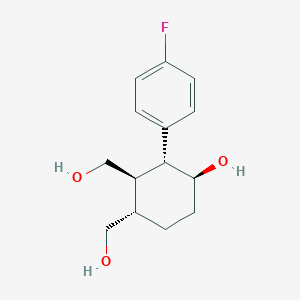
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a cyclohexane ring substituted with a fluorophenyl group, hydroxyl group, and two methanol groups. Its stereochemistry is defined by the specific spatial arrangement of its atoms, which is crucial for its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the six-membered ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, using a fluorobenzene derivative and an appropriate catalyst such as aluminum chloride.
Addition of Methanol Groups: The methanol groups can be added through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), Thiols (RSH)
Major Products
Oxidation: Ketones, Aldehydes
Reduction: Alkanes, Alcohols
Substitution: Amines, Thiols
科学的研究の応用
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving protein-ligand interactions.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which ((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methanol groups enable hydrogen bonding and electrostatic interactions with proteins and enzymes, influencing their activity and function. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
類似化合物との比較
((1S,2R,3R,4S)-3-(4-Fluorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: can be compared with other similar compounds, such as:
((1S,2R,3R,4S)-3-(4-Chlorophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Similar structure but with a chlorine atom instead of fluorine, affecting its reactivity and interactions.
((1S,2R,3R,4S)-3-(4-Methylphenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol: Contains a methyl group, altering its steric and electronic properties.
((1S,2R,3R,4S)-3-(4-Nitrophenyl)-4-hydroxycyclohexane-1,2-diyl)dimethanol:
The uniqueness of This compound lies in its specific stereochemistry and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H19FO3 |
|---|---|
分子量 |
254.30 g/mol |
IUPAC名 |
(1S,2R,3R,4S)-2-(4-fluorophenyl)-3,4-bis(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H19FO3/c15-11-4-1-9(2-5-11)14-12(8-17)10(7-16)3-6-13(14)18/h1-2,4-5,10,12-14,16-18H,3,6-8H2/t10-,12-,13+,14+/m1/s1 |
InChIキー |
JHJGCBHLZJEADP-ZZVYKPCYSA-N |
異性体SMILES |
C1C[C@@H]([C@H]([C@@H]([C@H]1CO)CO)C2=CC=C(C=C2)F)O |
正規SMILES |
C1CC(C(C(C1CO)CO)C2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


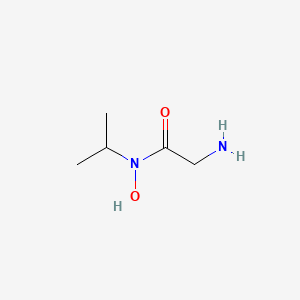
![3-[(3-Methylbutan-2-yl)oxy]pyridin-4-amine](/img/structure/B13321048.png)
![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
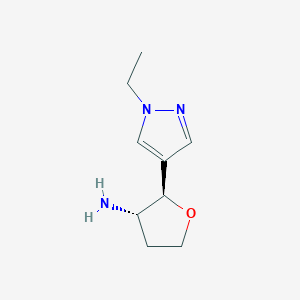
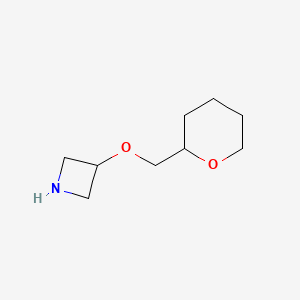
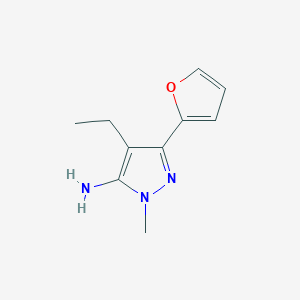
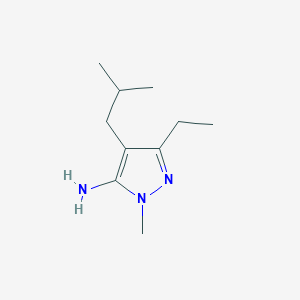
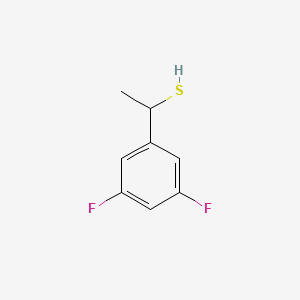
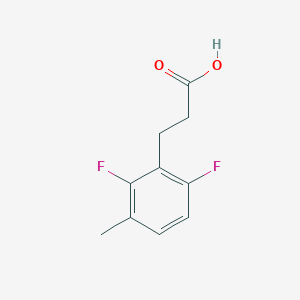
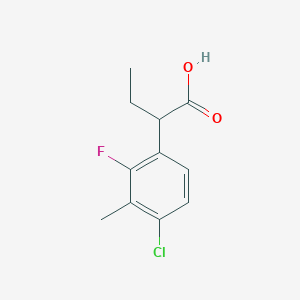
![4-(Bicyclo[1.1.1]pentan-1-yl)-2-chloropyrimidine](/img/structure/B13321103.png)
